molecular formula C22H16BrFN4O3 B2696279 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1326930-12-4

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2696279
CAS No.: 1326930-12-4
M. Wt: 483.297
InChI Key: NJFFJDCZAFFIII-UHFFFAOYSA-N
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Description

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H16BrFN4O3 and its molecular weight is 483.297. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

  • Compounds with structural features akin to the given chemical, specifically those incorporating oxadiazole and acetamide groups, have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives showing promising antibacterial and antifungal activities have been identified, suggesting their potential as leads for developing new antimicrobial agents (Parikh & Joshi, 2014).

Anticancer Activities

  • Research into N-benzyl substituted acetamide derivatives, including those with thiazole and oxadiazole rings, has revealed compounds with significant Src kinase inhibitory and anticancer activities, pointing towards their potential utility in cancer therapy (Fallah-Tafti et al., 2011).

Antioxidant Effects

  • Novel nitrogen-containing bromophenols isolated from marine red algae, which might share some structural features with the compound , have demonstrated potent radical scavenging activity. This indicates the potential application of similar compounds as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).

Anti-inflammatory Potential

  • Derivatives synthesized from similar chemical frameworks have shown significant anti-inflammatory activity in assays, suggesting their possible development into anti-inflammatory drugs (Sunder & Maleraju, 2013).

Enzyme Inhibition and Photovoltaic Applications

  • Some benzothiazolinone acetamide analogs have been studied for their enzyme inhibitory properties and potential application in dye-sensitized solar cells (DSSCs) as photosensitizers, showing good light harvesting efficiency and non-linear optical activity (Mary et al., 2020).

Properties

IUPAC Name

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN4O3/c23-17-3-1-2-15(10-17)21-26-22(31-27-21)16-6-9-20(30)28(12-16)13-19(29)25-11-14-4-7-18(24)8-5-14/h1-10,12H,11,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFFJDCZAFFIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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